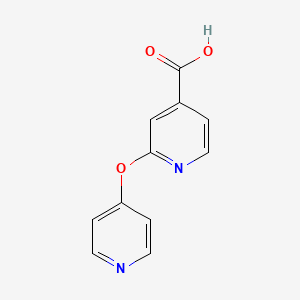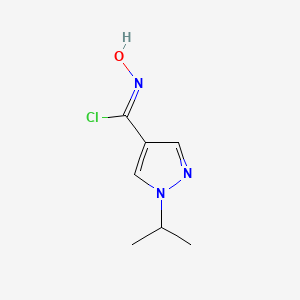
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride
Overview
Description
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with an isopropyl group and a carbimidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the desired carbimidoyl chloride derivative. The reaction conditions generally include:
Step 1: Reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as triethylamine.
Step 2: Treatment of the resulting hydroxamic acid with thionyl chloride under anhydrous conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbimidoyl chloride group can be reduced to form corresponding amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like primary or secondary amines, alcohols, or thiols under basic conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with nucleophiles replacing the chloride group.
Scientific Research Applications
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride involves its reactive functional groups. The hydroxylamine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The carbimidoyl chloride group can react with nucleophiles, leading to the formation of stable derivatives that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide
- 5-amino-1H-pyrazole-4-carbonitrile
- 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates
Uniqueness
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride is unique due to its combination of a hydroxylamine group and a carbimidoyl chloride group on a pyrazole ring. This combination provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other pyrazole derivatives.
Properties
IUPAC Name |
(4Z)-N-hydroxy-1-propan-2-ylpyrazole-4-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5(2)11-4-6(3-9-11)7(8)10-12/h3-5,12H,1-2H3/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXUYQLTUWOXJC-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C=N1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromo-5-methylphenyl)formamido]acetamide](/img/structure/B1411707.png)
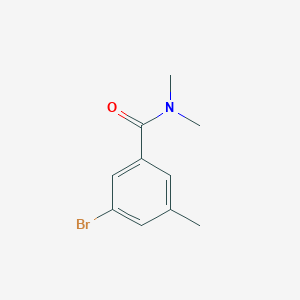
![2-[4-(2,2-Difluoroethoxy)phenyl]ethanol](/img/structure/B1411710.png)
![1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine](/img/structure/B1411711.png)
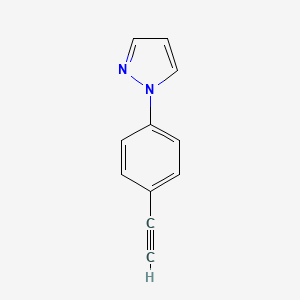
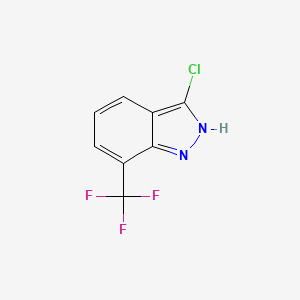
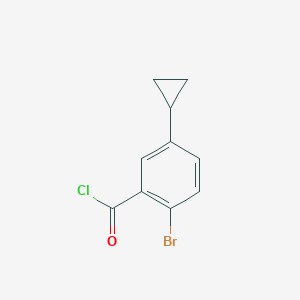
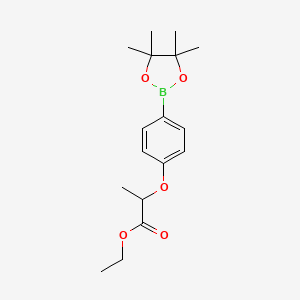
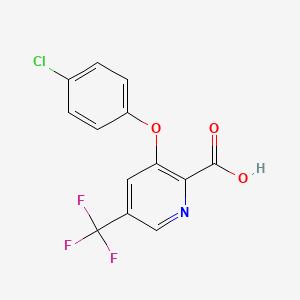
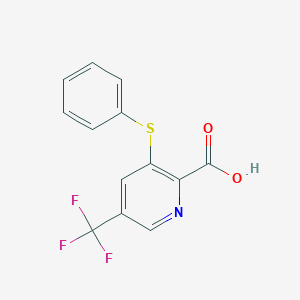
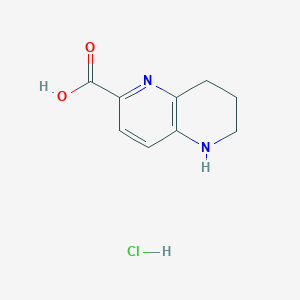
![2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1411724.png)
